3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-
Description
(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-Butynoic acid is a chiral, Fmoc-protected amino acid derivative characterized by a terminal alkyne (butynoic acid) backbone and an (S)-configured stereocenter at the second carbon. The Fmoc [(9H-fluoren-9-ylmethoxy)carbonyl] group serves as a protective moiety for the amine, enabling its use in solid-phase peptide synthesis (SPPS) . This compound’s alkyne functionality makes it valuable for bioorthogonal "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating site-specific conjugation in drug development and bioconjugation studies .
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-ynoic acid |
InChI |
InChI=1S/C19H15NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10,16-17H,11H2,(H,20,23)(H,21,22) |
InChI Key |
YDYYJONIMPFXRE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.
Butynoic Acid Coupling: The protected amino compound is then coupled with butynoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated synthesis techniques and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the butynoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance, protecting the amino group during reactions. The butynoic acid moiety can participate in various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Structural Features:
- Backbone: 3-Butynoic acid (four-carbon chain with a terminal triple bond).
- Protective Group: Fmoc at the α-amino position.
- Stereochemistry : (2S) configuration ensures chiral specificity in peptide sequences.
Comparison with Structurally Similar Fmoc-Protected Amino Acids
The compound is compared below with analogs differing in side chains, protective groups, or stereochemical properties. These variations influence reactivity, solubility, and biological applications.
Side Chain Modifications
Functional Group Comparisons
- Reactivity: The alkyne group in the target compound enables rapid CuAAC reactions, unlike phenyl or indole side chains, which are inert under these conditions . Cyano or iodo substituents (e.g., in ’s Fmoc-phenylalanine derivatives) introduce electron-withdrawing effects, altering stability and coupling efficiency .
- Solubility :
Stereochemical and Conformational Analysis
- The (2S) configuration in the target compound aligns with natural L-amino acids, ensuring compatibility with biological systems. Compounds with non-natural stereochemistry (e.g., (R)-isomers in ) may disrupt peptide folding .
- The triple bond in 3-butynoic acid imposes rigidity, reducing conformational flexibility compared to saturated or aromatic side chains .
Biological Activity
3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- is a compound with significant biological activity, particularly in the fields of organic synthesis and biochemical research. Its unique structure contributes to its diverse applications, including its role as a precursor in drug development and its utility in various biochemical assays.
Chemical Structure and Properties
- Molecular Formula : C19H15NO4
- Molecular Weight : 321.33 g/mol
- CAS Number : 1435854-95-7
The compound features a butynoic acid moiety combined with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its protective properties.
Biological Applications
3-Butynoic acid has been investigated for several biological activities:
1. Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new drugs. Its acetylenic structure allows for unique reactivity patterns that are beneficial in organic chemistry .
2. Biochemical Research
Research has shown that 3-butynoic acid can impact various biological processes:
- It acts as an inhibitor of acyl-CoA dehydrogenase, influencing fatty acid metabolism .
- The compound has been linked to apoptosis and autophagy pathways, suggesting potential roles in cancer research and treatment .
3. Antimicrobial Activity
Studies indicate that derivatives of 3-butynoic acid exhibit antimicrobial properties, making them candidates for antibiotic development. The compound's ability to inhibit bacterial growth has been explored in combinatorial libraries aimed at discovering new antibiotics .
Detailed Research Findings
Case Study: Antimicrobial Properties
A study focused on the synthesis of macrocyclic compounds derived from 3-butynoic acid demonstrated significant antibacterial activity. These compounds were effective against various bacterial strains, highlighting the potential of this acid as a scaffold for antibiotic drug discovery .
Table: Biological Activities and Applications
Q & A
Basic: What are the key considerations for handling and storing (2S)-3-Butynoic acid derivatives to ensure experimental reproducibility?
Answer:
Proper handling requires strict adherence to safety protocols due to acute toxicity (oral, dermal, inhalation; Category 4) and irritant properties (skin/eye Category 2) . Key steps include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep in sealed, moisture-free containers at 2–8°C to prevent degradation .
- Waste Disposal: Collect residues in closed containers for authorized disposal to avoid environmental contamination .
Basic: How can microwave-assisted synthesis improve the yield of (2S)-3-Butynoic acid derivatives?
Answer:
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. For example, coupling Fmoc-protected amino acids with alkynyl groups under microwave conditions (50–100°C, 10–30 min) increases yields by 15–20% compared to conventional heating . Optimize parameters:
- Temperature: 60–80°C balances reactivity and stability of the Fmoc group .
- Solvent: Use DMF or THF for polar intermediates .
- Catalyst: Employ HOBt/DIC for efficient amide bond formation .
Advanced: How do structural variations in Fmoc-protected amino acids influence their reactivity in solid-phase peptide synthesis?
Answer:
Substituents on the amino acid backbone alter steric and electronic properties, impacting coupling efficiency. Examples from analogs:
Advanced: How should researchers address discrepancies in reported toxicity profiles of Fmoc-protected amino acids?
Answer:
Discrepancies arise from varying test conditions (e.g., Indagoo reports H302/H315 , while Key Organics lists only H335 ). Mitigation strategies:
- Cross-Reference SDS: Compare hazard classifications from ≥3 sources (e.g., Indagoo , Key Organics , Ambeed ).
- Conduct Pilot Assays: Perform acute toxicity tests (OECD 423) at 50–300 mg/kg doses to validate in-house data .
- Update Protocols: Assume worst-case hazards (e.g., treat as Category 2 irritant) if conflicting data exist.
Basic: What analytical techniques are recommended for assessing the purity of (2S)-3-Butynoic acid derivatives?
Answer:
- HPLC: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.5% .
- NMR: Monitor δ 7.3–7.8 ppm (fluorenyl protons) and δ 4.2–4.5 ppm (Fmoc-CH2) for structural integrity .
- Mass Spectrometry: Confirm molecular ions (e.g., m/z 383.4 for C22H25NO5 ) with ±1 Da accuracy.
Advanced: How does the stability of (2S)-3-Butynoic acid derivatives vary under acidic vs. basic conditions?
Answer:
- Acidic Conditions (pH <3): Fmoc groups hydrolyze rapidly (t½ <1 hr at 25°C), releasing CO2 .
- Basic Conditions (pH >9): Alkynyl bonds may undergo side reactions (e.g., hydration to ketones) .
Recommendation: Maintain pH 4–7 during synthesis and storage. Use buffers like ammonium acetate to stabilize intermediates .
Advanced: What strategies are effective for studying interactions between (2S)-3-Butynoic acid derivatives and biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding kinetics (KD) .
- Molecular Dynamics Simulations: Model interactions of the alkynyl group with hydrophobic pockets (e.g., using GROMACS) .
- Fluorescence Quenching: Label derivatives with dansyl chloride to monitor conformational changes in real-time .
Basic: What purification methods are optimal for isolating (2S)-3-Butynoic acid derivatives post-synthesis?
Answer:
- Flash Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate Fmoc-protected products .
- Recrystallization: Dissolve in hot ethanol (70°C) and cool to 4°C for crystal formation .
- TLC Validation: Monitor Rf values (0.3–0.5 in CH2Cl2/MeOH 9:1) to confirm purity .
Advanced: What degradation pathways are observed in Fmoc-protected amino acids under prolonged storage?
Answer:
- Hydrolysis: Fmoc cleavage in humid environments forms 9-fluorenylmethanol and CO2 .
- Oxidation: Alkynyl groups react with O2 to form diketones, detectable via IR (C=O stretch at 1700 cm⁻¹) .
Prevention: Store under argon at –20°C with desiccants (e.g., silica gel) .
Basic: How do solubility properties of (2S)-3-Butynoic acid derivatives influence solvent selection for reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
